Linalool glucoside

Catalog No.
S14686185
CAS No.
82928-12-9
M.F
C16H28O6
M. Wt
316.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linalool glucoside

CAS Number

82928-12-9

Product Name

Linalool glucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-(3,7-dimethylocta-1,6-dien-3-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C16H28O6

Molecular Weight

316.39 g/mol

InChI

InChI=1S/C16H28O6/c1-5-16(4,8-6-7-10(2)3)22-15-14(20)13(19)12(18)11(9-17)21-15/h5,7,11-15,17-20H,1,6,8-9H2,2-4H3/t11-,12-,13+,14-,15+,16?/m1/s1

InChI Key

FLXYFXDZJHWWGW-MUGRSDNVSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)C

Isomeric SMILES

CC(=CCCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C

Linalool glucoside is a glycosylated form of linalool, a naturally occurring acyclic monoterpene alcohol known for its floral aroma. Linalool itself (chemical formula: C10_{10}H18_{18}O) is widely found in various plants, including lavender and mint, and is commonly used in perfumes and flavorings due to its pleasant scent. The glucoside form, specifically D-linalool 3-glucoside, involves the attachment of a glucose molecule to linalool, which alters its solubility and biological activity. This modification enhances the stability and transport of linalool within plant tissues and can influence its sensory properties when utilized in food or fragrance applications .

Linalool glucoside is primarily formed through glycosylation reactions catalyzed by uridine diphosphate glycosyltransferases. These enzymes facilitate the transfer of glucose from uridine diphosphate glucose to linalool or its derivatives, resulting in the formation of linalool glucoside . The reaction can be summarized as follows:

Linalool+UDP GlucoseUGTLinalool Glucoside+UDP\text{Linalool}+\text{UDP Glucose}\xrightarrow{\text{UGT}}\text{Linalool Glucoside}+\text{UDP}

his transformation not only modifies the physical properties of linalool but also plays a significant role in plant defense mechanisms by sequestering volatile compounds .

inalool glucoside exhibits various biological activities. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress. Additionally, it may have anti-inflammatory effects and potential applications in therapeutic settings due to its ability to modulate various biological pathways . The glycosylation process enhances the stability of linalool glucoside compared to its aglycone form, influencing its bioavailability and efficacy in biological systems .

he synthesis of linalool glucoside can occur naturally in plants through enzymatic processes or can be achieved through chemical methods in laboratory settings. Common synthetic routes include:

. Enzymatic Glycosylation: Using uridine diphosphate glycosyltransferases to catalyze the reaction between linalool and uridine diphosphate glucose.
2. Chemical Glycosylation: Employing chemical reagents that facilitate the attachment of glucose to linalool under controlled conditions .

These methods allow for the production of linalool glucoside with varying degrees of purity and yield.

Linalool glucoside has several applications across different industries:

  • Fragrance Industry: Utilized as a fragrance component due to its pleasant aroma and enhanced stability compared to free linalool.
  • Food Industry: Used as a flavoring agent in food products where natural flavors are desired.
  • Pharmaceuticals: Investigated for potential therapeutic effects, including anti-inflammatory and antioxidant properties.
  • Cosmetics: Incorporated into personal care products for its aromatic qualities and skin benefits .

Research has indicated that linalool glucoside interacts with various biological systems. For instance, studies have shown that it may influence plant responses to herbivore attacks by modulating the production of volatile compounds that serve as signals for defense mechanisms . Furthermore, interaction studies have demonstrated that glycosylation can significantly alter the pharmacokinetics of linalool derivatives, enhancing their absorption and efficacy within biological systems .

Several compounds share structural similarities with linalool glucoside, including:

  • Linalool: The parent compound; lacks glycosylation but is known for its aromatic properties.
  • Linalyl Acetate: An ester derived from linalool; used extensively in fragrances but has different olfactory characteristics.
  • Geraniol: Another monoterpenoid alcohol; similar in structure but offers a different scent profile.
  • Citronellol: A monoterpenoid alcohol with a floral scent; often used in perfumery.

Comparison Table

| Compound | Structure Type | Aroma Characteristics |

Heterologous Biosynthesis in Microbial Systems

Heterologous biosynthesis of linalool glucoside in microbial hosts involves two key steps: (1) production of linalool via the terpenoid pathway and (2) glycosylation using uridine diphosphate (UDP)-glycosyltransferases (UGTs). In Escherichia coli, researchers reconstructed the linalool pathway by introducing Abies grandis geranyl diphosphate synthase (GPPS2) and a linalool synthase (LIS) from Actinidia arguta. GPPS2 outperformed endogenous farnesyl diphosphate synthases (e.g., ERG20) by minimizing metabolic diversion to farnesyl diphosphate (FPP), thereby increasing geranyl diphosphate (GPP) availability for linalool synthesis. This system achieved a 2.4-fold increase in linalool titer compared to ERG20-based configurations.

For glycosylation, Corynebacterium glutamicum has emerged as a promising host due to its compatibility with monoterpene glucosylation. A study demonstrated the use of Bacillus licheniformis glycosyltransferase YdhE in C. glutamicum to convert isoeugenol, eugenol, thymol, and carvacrol into their glucosides. Under optimized conditions (10% glucose, BHIS medium, 5-hour incubation), 93% of supplemented isoeugenol was converted to isoeugenol-1-O-β-d-glucoside and its acetylated derivative. Similar efficiency was observed for thymol and carvacrol, though only one glucoside product formed per substrate.

Table 1: Microbial Systems for Linalool Glucoside Production

HostEnzymes IntroducedSubstrateProductConversion Rate
E. coliGPPS2, LISGlucoseLinalool2.4× improvement
C. glutamicumYdhE glycosyltransferaseIsoeugenolIsoeugenol glucosides93%

Role of Terpenoid Precursor Pathways in Linalool Production

The MEP and mevalonate (MVA) pathways supply isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for terpenoids. In E. coli, the MVA pathway was engineered to enhance GPP synthesis for linalool production. GPPS2’s specificity for GPP over FPP proved critical, as competing FPP synthases divert carbon flux toward sesquiterpenes. Similarly, in Osmanthus fragrans flowers, the MEP pathway’s transcriptional activity correlated with linalool oxide glycoside accumulation, suggesting precursor availability directly influences glycosylation capacity.

Plant studies further highlight the link between precursor pathways and glycoside diversity. For example, UDP-glycosyltransferases in O. fragrans glycosylate linalool oxides during late blossoming stages, with glycoside accumulation exceeding 75% of total non-volatile derivatives. This emphasizes the need for microbial systems to co-optimize terpenoid precursor pathways and glycosylation enzymes to maximize glucoside yields.

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

316.18858861 g/mol

Monoisotopic Mass

316.18858861 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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